ethyl 2-{[(furan-2-ylmethyl)carbamoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of furan, carbamoyl, and cyclopenta[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Carbamoyl Intermediate: This step involves the reaction of furan-2-ylmethylamine with an appropriate carbamoyl chloride under basic conditions to form the furan-2-ylmethyl carbamoyl intermediate.
Cyclopenta[b]thiophene Formation: The intermediate is then reacted with a cyclopentadiene derivative in the presence of a thiophene-forming reagent, such as sulfur, under high-temperature conditions to form the cyclopenta[b]thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
ETHYL 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-({[(FURAN-2-YL)METHYL]CARBAMOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE: shares structural similarities with other furan and thiophene derivatives, such as:
Uniqueness
- Unique Structural Features : The combination of furan, carbamoyl, and cyclopenta[b]thiophene moieties in a single molecule is unique and contributes to its distinct chemical and biological properties.
- Enhanced Biological Activity : The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C16H18N2O4S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
ethyl 2-(furan-2-ylmethylcarbamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H18N2O4S/c1-2-21-15(19)13-11-6-3-7-12(11)23-14(13)18-16(20)17-9-10-5-4-8-22-10/h4-5,8H,2-3,6-7,9H2,1H3,(H2,17,18,20) |
InChI Key |
JBAGEDJNCUXGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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